1-[(4-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-12-22-23(11-13-6-8-16(26-2)9-7-13)17(25)24(12)15-5-3-4-14(10-15)18(19,20)21/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFDZQLTIGVNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common method involves the reaction of 4-methoxybenzyl chloride with 3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial production, the synthesis process is often optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Research has indicated that derivatives of triazole compounds possess significant antimicrobial properties. Studies have shown that similar triazole structures are effective against various bacterial strains and fungi, making them promising candidates for new antibiotics and antifungal agents .
- Anticancer Properties : Triazole derivatives have been studied for their anticancer potential. The structural characteristics of the compound may enhance its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds with triazole rings have demonstrated anti-inflammatory activities in several studies. The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent for inflammatory diseases .
Agricultural Applications
The compound's chemical structure suggests potential use in agriculture:
- Fungicides and Herbicides : Triazole compounds are widely recognized for their effectiveness as fungicides. The unique trifluoromethyl group may enhance the bioactivity of the compound against plant pathogens, providing a basis for the development of new agricultural chemicals .
- Plant Growth Regulators : Research indicates that triazoles can influence plant growth and development. This application could lead to improved crop yields and stress resistance in plants treated with this compound .
Materials Science
In materials science, the unique properties of the compound can be exploited:
- Nonlinear Optical Materials : The structural features of triazole compounds are conducive to nonlinear optical applications. Theoretical studies suggest that this compound could be utilized in developing materials for optical devices due to its favorable electronic properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized triazole derivatives showcased their effectiveness against multi-drug resistant strains of bacteria. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration, suggesting a dual action that could be harnessed for therapeutic purposes .
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fungal cell wall synthesis by targeting specific enzymes involved in the process .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of triazolones are heavily influenced by substituent variations. Key analogs and their structural differences are summarized below:
Key Observations :
- Trifluoromethyl vs.
- Methoxy vs. Hydroxyl Groups : The methoxy group in the target compound reduces polarity compared to hydroxyl-substituted triazolones, which may alter solubility and binding affinity .
Key Observations :
- The target compound’s synthesis likely follows similar cyclization or alkylation pathways, with yields dependent on optimizing reaction conditions (e.g., temperature, catalysts) .
- The use of cesium carbonate or InCl3 as a base/catalyst improves thiol alkylation efficiency in sulfur-containing analogs .
Key Observations :
- The target compound’s 3-(trifluoromethyl)phenyl group may enhance antifungal activity by mimicking bioactive scaffolds in known triazolone antifungals .
Physicochemical Properties
While direct data on the target compound’s properties are lacking, inferences can be drawn from analogs:
- Lipophilicity : Trifluoromethyl and methoxy groups increase logP values, enhancing blood-brain barrier penetration .
- Thermal Stability : Triazolones with halogenated aryl groups exhibit higher melting points (e.g., 180–220°C) due to strong intermolecular interactions .
- Solubility: Polar substituents like hydroxyl or amino groups improve aqueous solubility, whereas trifluoromethyl groups reduce it .
Biological Activity
1-[(4-Methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, also known by its CAS number 861206-76-0, is a triazole derivative that has garnered attention for its diverse biological activities. This compound belongs to the class of 1,2,4-triazoles, which are known for their pharmacological potential in various therapeutic areas including antifungal, antibacterial, anticancer, and anticonvulsant activities.
Chemical Structure
The molecular formula of this compound is , and it features a complex structure that contributes to its biological properties. The presence of both methoxy and trifluoromethyl groups enhances its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:
Antimicrobial Activity
- Antibacterial Properties : Triazole derivatives have been reported to possess significant antibacterial activity against various strains of bacteria. For instance, compounds with trifluoromethyl substitutions often demonstrate enhanced potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies have shown that similar triazole compounds exhibit minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like vancomycin and ciprofloxacin .
- Antifungal Activity : The antifungal properties of triazoles are well-documented. They inhibit the synthesis of ergosterol in fungal cell membranes. This compound's structural features may contribute to its effectiveness against common fungal pathogens .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of triazole derivatives. These compounds can modulate neurotransmitter systems and may serve as effective agents in managing seizure disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups like methoxy on the phenyl ring enhances antibacterial activity.
- Trifluoromethyl Group : This group significantly increases lipophilicity and can improve interaction with bacterial membranes .
Case Studies
- Comparative Study on Antibacterial Efficacy : A comparative analysis of various triazole derivatives showed that those with trifluoromethyl substitutions exhibited MIC values ranging from 0.125 to 8 μg/mL against strains such as E. coli and S. aureus, indicating superior antibacterial efficacy compared to traditional antibiotics .
- In Vivo Studies : In vivo studies on related triazole compounds have demonstrated significant reductions in tumor size in animal models, suggesting potential for further development into therapeutic agents for cancer treatment .
Data Table: Biological Activities of Related Triazole Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(4-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Route Selection : Start with condensation of substituted hydrazines with carbonyl intermediates, followed by cyclization. Similar triazolone derivatives have been synthesized via NaBH₄ reduction in ethanol under reflux (4–6 hours) .
- Optimization : Vary solvents (e.g., ethanol vs. ethanol/water mixtures), stoichiometry of reducing agents (e.g., NaBH₄), and reaction time. For example, ethanol/water (1:3) improved crystallization yields to >80% in analogous compounds .
- Characterization : Monitor purity via melting point analysis (e.g., 126–134°C ranges in related derivatives) and confirm structure with IR (C=O stretch ~1700 cm⁻¹) and ¹H-NMR (triazolone ring protons at δ 3.5–4.5 ppm) .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : Use IR to identify functional groups (e.g., triazolone C=O) and ¹H/¹³C-NMR to confirm substituent positions (e.g., 4-methoxyphenyl methyl protons at δ 3.8–4.0 ppm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Analyze Hirshfeld surfaces to evaluate intermolecular interactions (e.g., C–H···O/F contacts in trifluoromethyl-substituted analogs) .
Q. What preliminary biological assays are appropriate for evaluating the compound’s potential pharmacological activity?
- Methodology :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion. Compare with standard antibiotics (e.g., ampicillin) .
- Antifungal Activity : Use microdilution assays against C. albicans. Triazolones with 4-methoxyphenyl groups have shown MIC values <50 µg/mL in related structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar triazolone derivatives?
- Methodology :
- Data Normalization : Control for substituent effects (e.g., electron-withdrawing trifluoromethyl vs. electron-donating methoxy groups) using Hammett σ constants .
- Statistical Analysis : Apply multivariate regression to correlate bioactivity with physicochemical descriptors (e.g., logP, polar surface area) .
- Mechanistic Studies : Use fluorescence quenching or SPR to assess target binding affinity discrepancies .
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological or physicochemical properties?
- Methodology :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or nitro groups at the 3-trifluoromethylphenyl position. Compare logD (octanol/water) and solubility .
- Bioisosteric Replacement : Replace the 4-methoxyphenyl group with 4-fluorophenyl or pyridyl moieties to modulate lipophilicity and target interactions .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against enzymes like CYP450 or fungal lanosterol demethylase .
Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plasma, environmental samples)?
- Methodology :
- LC-MS/MS : Optimize ESI parameters for ionization (e.g., +ve mode for triazolone core). Use MRM transitions (e.g., m/z 400 → 382 for fragmentation) .
- Validation : Assess recovery (>90%) and LOQ (<1 ng/mL) via spiked plasma samples. Include internal standards (e.g., deuterated analogs) .
Q. How can computational methods predict the compound’s metabolic stability and toxicity profiles?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 inhibition, hERG liability, and Ames test mutagenicity .
- Metabolite Identification : Run in silico metabolism simulations (e.g., GLORYx) to prioritize oxidative hotspots (e.g., methoxy demethylation) .
Methodological Challenges & Contradictions
Q. Why do discrepancies arise in reported pKa values for triazolone derivatives, and how can they be resolved?
- Analysis :
- Solvent Effects : pKa varies in non-aqueous media (e.g., isopropyl alcohol vs. DMF). Use potentiometric titrations with tetrabutylammonium hydroxide and validate via UV-Vis .
- Structural Isomerism : Consider tautomeric equilibria (e.g., triazolone ↔ triazolethione) affecting acidity. Confirm dominant tautomer via ¹H-NMR (e.g., NH proton absence) .
Q. What strategies mitigate crystallization challenges for X-ray diffraction studies of this compound?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
